1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 4-ethylphenyl group at the N1 position and a furan-2-ylmethyl carboxamide moiety at the C4 position. The ethylphenyl group may enhance lipophilicity and membrane permeability, while the furan moiety could contribute to π-π stacking or hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-12-5-7-13(8-6-12)20-11-15(18-19-20)16(21)17-10-14-4-3-9-22-14/h3-9,11H,2,10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTADQDPGLRSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Furan derivatives have been shown to interact with various biological targets through mechanisms such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the triazole ring could also facilitate interactions with biological targets through similar mechanisms.
Biochemical Pathways
Furan derivatives have been implicated in various biochemical pathways, including those involved in oxidative stress and inflammation. The triazole ring is also known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways.
Pharmacokinetics
For instance, the furan ring might enhance the compound’s lipophilicity, potentially improving its absorption and distribution. The triazole ring could also affect the compound’s metabolism and excretion.
Result of Action
Furan derivatives have been shown to exert various biological effects, including anti-inflammatory, antioxidant, and anticancer activities. The triazole ring is also known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Specific studies investigating these effects on this compound are currently lacking.
Biological Activity
1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition effects.
Structure and Synthesis
The compound features a 1,2,3-triazole ring linked to a furan moiety and an ethylphenyl group. The synthesis typically involves the reaction of azides and alkynes through click chemistry methods, which are efficient for creating triazole derivatives.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H460 (Lung Cancer) | 6.06 | Induces apoptosis and ROS production |
| H1299 (Lung Cancer) | Higher IC50 | Less effective compared to H460 |
The mechanism of action involves the induction of apoptosis and the generation of reactive oxygen species (ROS), which trigger cell death pathways in cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives is well-documented. For instance, compounds containing the triazole ring have shown significant activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 0.0063 |
| S. aureus | 0.0125 |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound's ability to inhibit cholinesterase enzymes (AChE and BuChE) is particularly noteworthy. The inhibition of these enzymes can be beneficial in treating neurodegenerative diseases such as Alzheimer's:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 3.04 |
| Butyrylcholinesterase (BuChE) | 6.21 |
The presence of the triazole ring enhances the interaction with these enzymes, leading to improved inhibitory effects compared to standard treatments .
Case Studies
Several studies have explored the biological activities of triazole derivatives similar to this compound:
- Anticancer Studies : A series of triazole hybrids were synthesized and showed promising results against non-small-cell lung cancer (NSCLC), with some compounds exhibiting lower IC50 values than existing chemotherapeutics .
- Neuroprotective Effects : Research has indicated that triazole derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Observations
Substituent Effects on Bioactivity: Aryl Groups: The 4-ethylphenyl group in the target compound may offer improved metabolic stability compared to electron-deficient aryl groups (e.g., 3,4-dichlorophenyl in MKA038), which enhance target binding but may increase toxicity .
Synthetic Accessibility :
- The target compound likely follows a "click chemistry" route (CuAAC reaction) similar to and , where triazole formation is achieved via azide-alkyne cycloaddition. However, its ethylphenyl substituent may require tailored protection/deprotection strategies compared to methoxy or halogenated analogs .
Biological Activity Trends :
- MIF Inhibition : MKA038 (IC₅₀ = 5.8 μM) and MKA027 (IC₅₀ = 2.3 μM) highlight the importance of aryl substituents in MIF binding. The target compound’s ethylphenyl group may occupy hydrophobic pockets less effectively than dichlorophenyl or dimethylphenyl groups .
- Antiviral Activity : Compounds like 13s () show that sulfonylmethyl and methoxyphenyl groups enhance HIV-1 capsid inhibition, suggesting the target compound’s furan and ethylphenyl groups might prioritize different targets .
Physicochemical Properties: The furan moiety in the target compound introduces moderate polarity, contrasting with quinoline (3o) or naphthalene (13n) analogs, which exhibit higher logP values and membrane penetration .
Data Table: Spectroscopic and Analytical Comparisons
Research Findings and Implications
- Structural Optimization : The ethylphenyl group in the target compound balances lipophilicity and steric bulk but may require further derivatization (e.g., introducing electron-withdrawing groups) to enhance target affinity, as seen in MKA027 and MKA038 .
- Synthetic Challenges : Compared to halogenated analogs, the ethyl group’s stability under reaction conditions (e.g., acidic/basic environments) must be validated to avoid undesired side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
